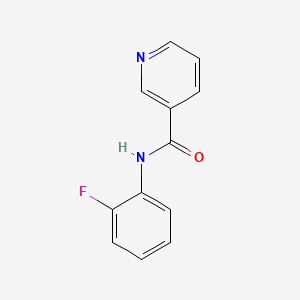

n-(2-Fluorophenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDGKRRKIIFBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901005242 | |

| Record name | N-(2-Fluorophenyl)pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84951-68-8 | |

| Record name | n-(2-fluorophenyl)nicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Fluorophenyl)pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Derivatization of N 2 Fluorophenyl Nicotinamide Analogs

Established Synthetic Routes for the N-(2-Fluorophenyl)nicotinamide Core Structure

The formation of the amide bond between a nicotinic acid derivative and an aniline (B41778) is the cornerstone of synthesizing the this compound core structure. The primary established methods involve either the activation of the carboxylic acid group of nicotinic acid or the use of coupling agents to facilitate the direct amidation reaction.

One of the most common and traditional methods involves the conversion of nicotinic acid to a more reactive species, such as an acyl chloride. This is typically achieved by treating nicotinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with 2-fluoroaniline (B146934) to furnish this compound. This two-step process is generally efficient and applicable to a wide range of substituted nicotinic acids and anilines.

Alternatively, direct amide bond formation can be accomplished using a variety of coupling agents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Commonly employed coupling agents for the synthesis of nicotinamides include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other phosphonium-based coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are also effective. rsc.org These methods offer milder reaction conditions compared to the acyl chloride route, which is advantageous when dealing with sensitive functional groups.

A general representation of these established synthetic routes is depicted below:

Route A: Acyl Chloride Method

Nicotinic acid + SOCl₂ or (COCl)₂ → Nicotinoyl chloride

Nicotinoyl chloride + 2-Fluoroaniline → this compound

Route B: Direct Coupling Method

Nicotinic acid + 2-Fluoroaniline + Coupling Agent (e.g., EDCI/HOBt) → this compound

The choice between these methods often depends on the specific substrates, desired scale, and the presence of other functional groups in the starting materials.

Advanced Approaches to Structural Modification and Derivatization

To explore the structure-activity relationships (SAR) of this compound analogs, advanced synthetic methodologies are employed to introduce a wide range of structural modifications. These strategies focus on the diversification of the core structure by introducing substituents on the aryl rings, incorporating new heterocyclic systems, and achieving regioselective functionalization.

Diversification via Aryl Substitutions and Heterocyclic Incorporations

Late-stage functionalization through C-H activation has emerged as a powerful tool for the diversification of N-aryl nicotinamides. Transition-metal catalysis, particularly with palladium, rhodium, and nickel, enables the direct introduction of various functional groups onto the aromatic rings without the need for pre-functionalized starting materials. For instance, ortho-C-H arylation of the N-phenyl ring can be achieved, providing access to biaryl structures. Similarly, C-H borylation can introduce a boronate ester group, which serves as a versatile handle for subsequent cross-coupling reactions to introduce a wide array of substituents. cambridgemedchemconsulting.com

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are also extensively used to append new aryl or heteroaryl moieties. These reactions typically involve the coupling of a halogenated or boronic acid-substituted this compound precursor with an appropriate coupling partner. For example, a bromo-substituted nicotinamide (B372718) can be coupled with an arylboronic acid to introduce a new aryl group. acs.org

Furthermore, the incorporation of various heterocyclic rings is a common strategy to modulate the physicochemical and pharmacological properties of the parent molecule. This can be achieved by using a heterocyclic amine in the initial amide bond formation or by constructing the heterocycle on a pre-existing this compound scaffold. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported, showcasing the feasibility of incorporating sulfur-containing heterocycles. mdpi.com

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the this compound scaffold is crucial for a systematic exploration of its SAR. The pyridine (B92270) ring of the nicotinamide moiety presents multiple sites for substitution. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, influence the regioselectivity of various reactions.

Directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful strategy for regioselective functionalization. The amide nitrogen itself can act as a directing group, facilitating ortho-C-H activation on the N-phenyl ring. On the nicotinamide ring, functionalization can be directed to specific positions depending on the reaction conditions and the directing group employed.

For instance, dearomatization reactions of nicotinamide-derived pyridinium (B92312) salts have been shown to proceed with high regioselectivity, yielding C6-substituted dihydropyridine (B1217469) carboxamides. acs.org This approach allows for the introduction of substituents at a specific position on the pyridine ring.

Tandem Reactions and Multi-Component Synthetic Pathways

Tandem reactions, also known as domino or cascade reactions, offer an efficient approach to building molecular complexity in a single synthetic operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. A copper-catalyzed four-component domino reaction has been developed for the synthesis of nicotinimidamides, a class of nicotinamide derivatives, from O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate. nih.gov This demonstrates the potential of tandem reactions to rapidly generate diverse nicotinamide analogs.

Multi-component reactions (MCRs) are another powerful tool for the efficient synthesis of complex molecules from three or more starting materials in a one-pot fashion. MCRs are highly atom-economical and can quickly generate libraries of structurally diverse compounds. The synthesis of nicotinic acid derivatives has been achieved through multi-component reactions, highlighting the applicability of this strategy to the nicotinamide scaffold. researchgate.net

Bioisosteric Replacement in Nicotinamide Derivatives Design

Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. This involves replacing a functional group with another group that has similar steric and electronic properties.

In the context of this compound, the amide bond is a common target for bioisosteric replacement to improve metabolic stability and bioavailability. Various five-membered heterocyclic rings, such as 1,2,3-triazoles, oxadiazoles, and imidazoles, are known bioisosteres of the amide group. cambridgemedchemconsulting.comnih.gov These heterocycles can mimic the hydrogen bonding capabilities and the spatial orientation of the amide bond. For example, the replacement of an amide bond with a 1,2,4-oxadiazole (B8745197) has been shown to enhance the fungicidal activity of nicotinamide derivatives.

Other bioisosteric replacements can be considered for the pyridine or the fluorophenyl rings to fine-tune the properties of the molecule. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to new analogs with altered biological profiles.

Green Chemistry Principles and Sustainable Synthesis Innovations for Nicotinamide Scaffolds

The development of environmentally friendly and sustainable synthetic methods is a key focus in modern chemistry. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several innovative approaches have been applied to the synthesis of nicotinamide derivatives in line with these principles.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods. Enzymes operate under mild conditions, are highly selective, and can significantly reduce the generation of hazardous waste. For the synthesis of nicotinamides, lipases such as Novozym® 435 from Candida antarctica have been successfully employed to catalyze the amidation of methyl nicotinate (B505614) with various amines. rsc.orgnih.gov This enzymatic approach has been implemented in continuous-flow microreactors, which further enhances efficiency by reducing reaction times and allowing for easy catalyst recycling. rsc.org Nitrile hydratase is another enzyme that has been used for the green production of nicotinamide from 3-cyanopyridine. researchgate.net

The use of greener solvents is another important aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The replacement of these solvents with more environmentally benign alternatives is highly desirable. In the enzymatic synthesis of nicotinamide derivatives, tert-amyl alcohol has been identified as a greener solvent alternative to acetonitrile. nih.gov Water is also an ideal green solvent, and efforts are being made to develop synthetic methodologies that can be performed in aqueous media.

Flow chemistry, particularly in microreactors, provides a sustainable and efficient platform for chemical synthesis. Microreactors offer enhanced heat and mass transfer, improved safety, and the ability to perform reactions under continuous processing conditions. The enzymatic synthesis of nicotinamide derivatives has been successfully demonstrated in continuous-flow microreactors, leading to significantly shorter reaction times and higher yields compared to batch processes. rsc.orgacs.org

Below is a data table summarizing the green and sustainable approaches for nicotinamide synthesis.

| Synthetic Approach | Catalyst/System | Solvent | Key Advantages |

| Biocatalysis | Novozym® 435 (lipase) | tert-Amyl alcohol | Mild reaction conditions, high yields, reusable catalyst. rsc.orgnih.gov |

| Biocatalysis | Nitrile hydratase | Water | Green solvent, high conversion. researchgate.net |

| Flow Chemistry | Novozym® 435 in microreactor | tert-Amyl alcohol | Drastically reduced reaction times, continuous production, improved yields. rsc.orgacs.org |

Enzymatic Catalysis in N-Aryl Nicotinamide Synthesis

The synthesis of N-aryl nicotinamides, including this compound, is increasingly benefiting from biocatalytic methods, which offer a green and efficient alternative to conventional chemical synthesis. nih.gov Enzymatic catalysis, particularly through the use of hydrolases like lipases, provides a pathway characterized by mild reaction conditions, high selectivity, and improved atom economy. thieme-connect.de These biocatalytic strategies are attractive for producing high-value fine chemicals and pharmaceuticals due to their ability to minimize harsh reagents and unwanted byproducts. mdpi.com

Lipases are among the most powerful and effective biocatalysts for forming amide bonds. nih.gov Notably, Lipase (B570770) B from Candida antarctica (CALB), often used in its immobilized form as Novozym 435, has demonstrated high catalytic activity and stability in organic solvents, making it suitable for amidation reactions. nih.govnih.gov The enzymatic synthesis of N-aryl nicotinamides typically involves the direct amidation of a carboxylic acid (nicotinic acid) or the aminolysis of a corresponding ester with an aryl amine (e.g., 2-fluoroaniline). These reactions are generally conducted in nonpolar, anhydrous organic solvents to shift the reaction equilibrium towards amide formation and prevent the competitive hydrolysis of the acyl donor. thieme-connect.deacs.org

The mechanism of lipase-catalyzed amidation involves the activation of the carboxylic acid at the enzyme's active site, forming an acyl-enzyme intermediate. This intermediate then reacts with the amine nucleophile to generate the amide product and regenerate the free enzyme. thieme-connect.de This process avoids the need for stoichiometric coupling reagents that are common in chemical synthesis, thus simplifying product purification and reducing waste. thieme-connect.de

Research into lipase-mediated amidation has shown high yields for a diverse range of substrates. mdpi.com While specific studies on this compound are not extensively detailed in the literature, the broad substrate scope of enzymes like CALB allows for reliable extrapolation. Studies on the amidation of various anilines and carboxylic acids have consistently shown excellent conversions, often exceeding 90%, within short reaction times and at moderate temperatures (e.g., 60 °C). nih.gov The chemoselectivity of these enzymes is a significant advantage, particularly when dealing with substrates containing multiple reactive functional groups. thieme-connect.denih.gov For instance, lipases can selectively acylate an amino group in the presence of a hydroxyl group, a challenging task in traditional chemical methods without the use of protecting groups. nih.gov

The versatility of enzymatic catalysis in forming amide bonds is illustrated by the successful synthesis of various amide compounds using different combinations of amines and acyl donors, as detailed in the following table.

| Acyl Donor | Amine | Enzyme | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield (%) |

|---|---|---|---|---|---|---|

| Octanoic Acid | Benzylamine | Candida antarctica lipase B (CALB) | Toluene | 60 | 30 min | >99% Conversion nih.gov |

| Octanoic Acid | Benzylamine | Candida antarctica lipase B (CALB) | CPME | 60 | 90 min | >92% Yield nih.gov |

| Various 1,3-Diketones | Various Anilines | Novozym 435 (Immobilized CALB) | Water | Room Temp. | 1 h | 64.3–96.2% Yield mdpi.com |

| Methyl Mandelate | Butylamine | Lipase from Sphingomonas sp. (SpL) | n-Hexane/Water | 40 | 12 h | 96% Yield acs.org |

| Ethyl Palmitate | Phenylglycinol | Novozym 435 (Immobilized CALB) | Solvent-free | Not Specified | Not Specified | 89.41% Yield nih.gov |

Advanced Molecular Characterization and Spectroscopic Investigations of N 2 Fluorophenyl Nicotinamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of N-(2-Fluorophenyl)nicotinamide reveals distinct signals corresponding to the protons of the nicotinamide (B372718) and the 2-fluorophenyl moieties. The aromatic region of the spectrum is particularly informative, displaying a series of multiplets that arise from spin-spin coupling between adjacent protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on each aromatic ring.

The protons of the nicotinamide ring typically appear at lower field due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The proton at the 2-position of the pyridine (B92270) ring is often the most downfield signal. The protons of the 2-fluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide proton (N-H) usually presents as a broad singlet, and its chemical shift can be solvent-dependent.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridine-H2 | 9.02 | d | 2.3 |

| Pyridine-H6 | 8.75 | dd | 4.8, 1.6 |

| Pyridine-H4 | 8.21 | dt | 8.0, 1.9 |

| Fluorophenyl-H6 | 8.20 | t | 7.9 |

| Pyridine-H5 | 7.51 | ddd | 8.0, 4.8, 0.8 |

| Fluorophenyl-H3 | 7.28-7.18 | m | |

| Fluorophenyl-H4 | 7.28-7.18 | m | |

| Fluorophenyl-H5 | 7.28-7.18 | m | |

| NH | 10.4 | s |

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbonyl carbon of the amide group is characteristically found at a low field (downfield) position. The carbons of the aromatic rings appear in the typical aromatic region, with their specific shifts influenced by the nitrogen and fluorine substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 163.5 |

| Fluorophenyl-C1 (C-F) | 154.5 (d, ¹JCF = 247 Hz) |

| Pyridine-C6 | 152.9 |

| Pyridine-C2 | 148.5 |

| Pyridine-C4 | 135.8 |

| Pyridine-C3 | 130.2 |

| Fluorophenyl-C2 | 126.3 |

| Pyridine-C5 | 125.1 |

| Fluorophenyl-C5 | 124.9 (d, ⁴JCF = 3.6 Hz) |

| Fluorophenyl-C4 | 124.6 |

| Fluorophenyl-C3 | 115.9 (d, ²JCF = 19.5 Hz) |

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and concentration. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the ortho, meta, and para protons on the fluorophenyl ring, providing further structural confirmation. The magnitude of these coupling constants can give insights into the spatial arrangement of the atoms.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton connectivity within the nicotinamide and 2-fluorophenyl rings. For instance, cross-peaks will connect the signals of adjacent protons on each aromatic ring, allowing for a sequential assignment of the proton resonances.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule. For this compound, HMBC correlations would be expected between the amide proton and the carbonyl carbon, as well as with carbons in both the nicotinamide and 2-fluorophenyl rings. It is also instrumental in confirming the connectivity between the two aromatic rings through the amide linkage.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3100 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) gives rise to a very intense absorption band, usually in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550 cm⁻¹.

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are seen in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amide linkage can be found in the 1400-1200 cm⁻¹ range. The presence of the C-F bond is indicated by a strong absorption band in the 1300-1000 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3250 | Medium-Strong |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong |

| N-H Bend (Amide II) | ~1540 | Medium-Strong |

| C-N Stretch | ~1300 | Medium |

| C-F Stretch | ~1250 | Strong |

Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful analytical technique that provides the precise molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would yield a high-accuracy mass measurement of the molecular ion, which can be compared to the calculated theoretical mass to confirm the molecular formula.

In addition to molecular mass determination, mass spectrometry provides information about the fragmentation pattern of the molecule under ionization. The fragmentation of this compound would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the nicotinoyl cation and the 2-fluoroaniline (B146934) radical cation or related fragments. The analysis of these fragmentation pathways provides further structural confirmation and can be used to distinguish it from its isomers.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Crystal Packing Analysis

In a study of N-(2,4-Difluorophenyl)-2-fluorobenzamide, the compound was synthesized and its crystal structure determined by single-crystal XRD. mdpi.com The analysis revealed a monoclinic crystal system with the space group Pn. The unit cell dimensions were determined to be a = 5.6756(3) Å, b = 4.9829(2) Å, c = 19.3064(12) Å, and β = 91.197(5)°. mdpi.com The molecular structure is nearly planar, with the two aromatic rings being almost coplanar. This planarity is a common feature in such amide derivatives and influences the crystal packing.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈F₃NO |

| Molecular Weight | 251.20 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| β (°) | 91.197(5) |

| Volume (ų) | 545.88(5) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most common electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of nicotinamide, a parent compound, typically shows absorption maxima around 260 nm. libretexts.org This absorption is attributed to the π → π* transitions within the conjugated π-system of the pyridine ring. The introduction of a fluorophenyl group is expected to modify the electronic properties and thus the UV-Vis absorption spectrum. The fluorine atom, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals.

The electronic spectrum of this compound is expected to exhibit characteristic absorption bands arising from the electronic transitions within the pyridine and phenyl rings. The π → π* transitions, which are typically of high intensity, are expected to be the most prominent. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are generally weaker. The solvent environment can also play a role in the position and intensity of the absorption bands. By analyzing the UV-Vis spectrum, information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can be inferred, which is crucial for understanding the compound's reactivity and potential applications in optical materials.

| Transition | Description | Expected Wavelength Region |

|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | UV region (typically < 400 nm) |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | UV or visible region, generally at longer wavelengths than π → π* |

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Stability and Phase Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization. DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about melting, crystallization, and other phase transitions.

For nicotinamide, DSC studies have shown a melting point in the range of 128–131 °C. researchgate.net TGA of nicotinamide indicates that it is stable up to around its melting point, after which it begins to volatilize. researchgate.net The thermal behavior of this compound is expected to be influenced by the presence of the fluorophenyl group. The increased molecular weight and potentially stronger intermolecular interactions due to the fluorine atom could lead to a higher melting point and enhanced thermal stability compared to nicotinamide.

A typical TGA curve for a stable organic compound like this compound would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The temperature and enthalpy of this melting peak provide valuable information about the purity and crystallinity of the sample. In some cases, multiple thermal events, such as polymorphic transitions, may be observed in the DSC curve prior to melting. The study of thermal properties is critical for determining the processing and storage conditions for pharmaceutical and other applications.

| Technique | Observation | Temperature Range (°C) |

|---|---|---|

| DSC | Melting Point researchgate.net | 128–131 |

| TGA | Volatilization researchgate.net | > 140 |

Computational Chemistry and in Silico Studies of N 2 Fluorophenyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the intrinsic electronic properties and predicting the chemical behavior of N-(2-Fluorophenyl)nicotinamide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.gov This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting low-energy conformation is crucial for understanding its spatial configuration and for subsequent computational analyses like docking. The calculation also yields the total electronic energy, which is a measure of the molecule's stability.

Table 1: Theoretical Parameters for DFT Geometry Optimization of this compound

| Parameter | Description | Typical Computational Approach |

|---|---|---|

| Functional | Approximates the exchange-correlation energy within DFT. | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311G++(d,p) |

| Output Data | Key information obtained from the calculation. | Optimized 3D coordinates, total electronic energy, bond lengths, bond angles. |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals across the nicotinamide (B372718) and fluorophenyl rings, identifying the regions most involved in electron donation and acceptance.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Role in Chemical Reactions | Implication of Energy Level |

|---|---|---|

| HOMO | Electron donor | Higher energy indicates a better electron donor. |

| LUMO | Electron acceptor | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Indicator of stability and reactivity | A smaller gap implies higher reactivity and polarizability. |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, which is invaluable for predicting how a molecule will interact with other charged species, including electrophiles, nucleophiles, and receptor binding sites. researchgate.net

In an MEP map of this compound, different colors represent varying electrostatic potentials.

Red regions indicate negative potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions signify positive potential, which are electron-deficient areas susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

This analysis helps identify the sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the MEP would highlight the negative potential around the carbonyl oxygen and the pyridine (B92270) nitrogen, and positive potentials on the amide hydrogen.

The Fukui function is a local reactivity descriptor derived from DFT that helps to quantify and pinpoint the reactivity of specific atomic sites within a molecule. nih.gov It identifies which atoms are most likely to accept or donate electrons, thus predicting the sites for nucleophilic and electrophilic attacks with greater precision than MEP analysis alone.

The function is calculated based on the change in electron density at a specific atom when an electron is added to or removed from the molecule. nih.gov

f+ indicates the site for a nucleophilic attack (where an electron is accepted).

f- indicates the site for an electrophilic attack (where an electron is donated).

f0 indicates the site for a radical attack.

For this compound, Fukui analysis would provide numerical values for each atom, allowing a ranked assessment of the most reactive sites for various types of chemical reactions.

Natural Bond Orbital (NBO) analysis examines the charge distribution and interactions between orbitals within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor or target), such as a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical docking simulation for this compound, the molecule would be treated as a flexible ligand, and a specific protein target would be chosen. The simulation would explore various possible binding poses of the ligand within the active site of the protein. Each pose is scored based on a scoring function that estimates the binding free energy. The pose with the lowest score is generally considered the most favorable binding mode. The results provide insights into the binding affinity (e.g., in kcal/mol) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

There is no available research detailing molecular dynamics (MD) simulations performed on this compound. Such studies are crucial for understanding a molecule's dynamic behavior, including its conformational flexibility and the stability of its interactions with biological targets. Typically, MD simulations would provide insights into the compound's binding modes, the energetics of binding, and the key amino acid residues involved in potential protein-ligand interactions. The absence of this data for this compound means that its dynamic conformational landscape and binding stability profiles remain uncharacterized.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

No pharmacophore models based on this compound, nor any virtual screening campaigns that have identified this compound as a potential ligand, have been reported in the accessible scientific literature. Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential structural features required for a molecule to interact with a specific biological target. Virtual screening then uses these models to search large compound libraries for novel, potentially active molecules. Without such studies, the key molecular features of this compound responsible for any putative biological activity are unknown, and its potential as a lead compound for discovering other ligands has not been explored.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

There are no published in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound. ADME predictions are a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. These computational models assess properties such as oral bioavailability, metabolic stability, and potential for toxicity. The lack of this information for this compound means its drug-likeness and suitability for lead optimization have not been computationally assessed.

Investigation of Biological Activities and Pharmacological Profiles of N 2 Fluorophenyl Nicotinamide and Its Analogs Excluding Human Clinical Data

Receptor Binding and Ligand-Receptor Interaction Studies

Current research primarily highlights the activity of N-(2-Fluorophenyl)nicotinamide and its analogs in enzyme modulation. Detailed studies focusing on its direct interaction with neuronal nicotinic acetylcholine (B1216132) receptors and transient receptor potential vanilloid 1 channels are not extensively available in the reviewed literature.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Subtype Affinity and Selectivity Profiling (e.g., α4β2, α7)

Neuronal nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in fast neurotransmission. frontiersin.org The α4β2* and α7 subtypes are two of the most prevalent and studied nAChRs in the brain, playing roles in cognitive functions like attention, learning, and memory. nih.govresearchgate.netnih.gov The α4β2* subtype is the most abundant high-affinity receptor for nicotine (B1678760) in the brain. nih.gov While a wide range of natural and synthetic compounds have been identified as agonists, antagonists, and modulators for these receptor subtypes, specific affinity and selectivity data for this compound are not detailed in the available scientific literature. nih.govmdpi.com

Functional Assays for Agonist and Antagonist Activities on nAChR Subtypes

Functional assays, such as 86Rb+ efflux assays, are crucial for determining whether a compound acts as an agonist (activator) or antagonist (inhibitor) at a specific nAChR subtype. nih.gov The functional profile of a ligand, including its potency and efficacy, provides insight into its potential physiological effects. frontiersin.orgembopress.org For example, compounds that antagonize α4β2- and α6β2-nAChR function are predicted to reduce the rewarding effects of nicotine. nih.gov However, specific functional assay results detailing the agonist or antagonist properties of this compound on nAChR subtypes like α4β2 or α7 have not been identified in the reviewed research.

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activity

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-specific cation channel that acts as a key sensor in pain transmission pathways. nih.gov It can be activated by various stimuli, including heat, low pH, and endogenous lipid metabolites. nih.gov The pharmacological modulation of TRPV1 is a significant area of research for managing chronic pain and inflammatory conditions. nih.gov Both agonists and antagonists of the TRPV1 channel are under investigation for their therapeutic potential. mdpi.com Despite the importance of TRPV1 modulators, studies specifically investigating the effect of this compound on TRPV1 channel activity are not present in the surveyed scientific literature.

Enzyme Modulation and Inhibitory Kinetics

This compound and its analogs have been identified as significant modulators of key enzymes involved in cellular metabolism and protein biosynthesis.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulation and Activation Mechanism

This compound and its analogs have been identified as novel positive allosteric modulators (N-PAMs) of Nicotinamide Phosphoribosyltransferase (NAMPT). nih.govnih.gov NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and energy metabolism. nih.govacs.org Depletion of cellular NAD+ is associated with aging and metabolic diseases, making NAMPT activation a promising therapeutic strategy. nih.govnih.gov

These N-PAMs bind to a "rear channel" in the NAMPT enzyme, distinct from the active site. nih.govnih.govacs.org This binding event allosterically regulates the enzyme's activity. The proposed mechanism suggests that N-PAM binding to this rear channel inhibits the non-productive, low-affinity binding of nicotinamide (NAM), while promoting its productive, high-affinity binding. nih.govbiorxiv.org This action increases the catalytic efficiency of NAMPT, leading to elevated production of nicotinamide mononucleotide (NMN) and subsequently boosting cellular NAD+ levels. nih.govbiorxiv.org The activation is dependent on the concentration of NAM. bioworld.com

One notable analog, referred to as Nampt activator-4, demonstrates potent activation of NAMPT with an EC50 value of 0.058 µM. medchemexpress.com

| Compound | Activity | EC50 (µM) | Kd (µM) |

|---|---|---|---|

| Analog [I] | NAMPT Positive Allosteric Modulator | 0.186 | 0.044 |

| Analog [II] / Nampt activator-4 | NAMPT Positive Allosteric Modulator | 0.058 | 0.085 |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Studies

This compound and its derivatives have been investigated as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid cycle and the mitochondrial respiratory chain. mdpi.comgoogle.com A study involving thirty-eight nicotinamide derivatives, designed as potential succinate dehydrogenase inhibitors (SDHI), revealed that many of these compounds exhibited moderate antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov

The structure-activity relationship (SAR) analysis from this study indicated that the meta-position of the aniline (B41778) was a critical factor for the antifungal efficacy. nih.gov Specifically, compound 3a-17 demonstrated the most potent activity against both R. solani and S. sclerotiorum, with IC50 values of 15.8 µM and 20.3 µM, respectively. nih.gov These values are comparable to those of established fungicides like boscalid (B143098) and carbendazim. nih.gov Further investigation into the mechanism of action through molecular docking simulations suggested that the sulfur and chlorine atoms of compound 3a-17 bind to the PHE291 and PRO150 residues of the SDH homology model. nih.gov

Kinase Inhibition Profiling (e.g., Epidermal Growth Factor Receptor, Thymidine Kinase)

The kinase inhibition profile of nicotinamide derivatives has been a subject of interest. For instance, a nicotinamide analog of ponatinib, HSN748, was found to retain activity against several kinases including FLT3, ABL1, VEGFRs, and PDGFRa/b, while losing activity against c-Src, FGFRs, and P38a. chemrxiv.org This suggests that modifications to the nicotinamide structure can alter the kinase selectivity profile, which could be advantageous in reducing off-target effects. chemrxiv.org

While direct studies on this compound's effect on Epidermal Growth Factor Receptor (EGFR) and Thymidine Kinase are not extensively detailed in the provided context, the broader class of nicotinamide derivatives has been explored for kinase inhibition. The development of potent and selective kinase inhibitors is a significant area of research, and understanding the structure-activity relationships is crucial for designing compounds with desired selectivity profiles. researchgate.netsigmaaldrich.cn

Sirtuin (SIR2) Enzyme Inhibition and NAD+-dependent Deacetylase Activity Modulation

Nicotinamide, a core component of this compound, is a known inhibitor of the Sir2 family of NAD+-dependent deacetylases (sirtuins). nih.gov34.237.233 It acts as a noncompetitive inhibitor, influencing cellular processes like transcriptional silencing and aging. nih.gov34.237.233 The inhibitory concentration (IC50) of nicotinamide against both yeast Sir2 and human SIRT1 is less than 50 µM. nih.gov

The mechanism of inhibition involves nicotinamide binding to a conserved pocket adjacent to the NAD+ binding site, which in turn blocks NAD+ hydrolysis. nih.gov This regulation by nicotinamide is considered physiologically relevant. nih.gov The interaction switches the enzyme's function between deacetylation and base exchange. nih.gov Studies have shown that dietary supplementation with nicotinamide can prevent brain inflammation through NAD+-dependent deacetylation mechanisms, suggesting an increased action of sirtuin signaling. nih.govresearchgate.net

Other Enzyme-Targeted Studies

Derivatives of nicotinamide have been explored for their inhibitory effects on other enzymes as well. For example, certain thiophenyl derivatives of nicotinamide are metabolized in the body to form unnatural NAD derivatives. nih.gov These derivatives have been found to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides. nih.gov This inhibitory action has shown toxicity towards peripheral nerve cancers. nih.gov

In Vitro Biological Efficacy Assessments

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans, Rhizoctonia solani)

Nicotinamide and its derivatives have demonstrated a broad spectrum of antifungal activities.

Candida albicans : Nicotinamide itself shows significant antifungal activity against Candida albicans, including fluconazole-resistant strains. nih.govresearchgate.net It has been observed to suppress biofilm formation, a key virulence factor for C. albicans. nih.govresearchgate.net The mechanism of action appears to involve disruption of the cell wall. nih.gov Some nicotinamide derivatives have shown potent activity against fluconazole-resistant C. albicans strains with MIC values ranging from 0.125 to 1 µg/mL. nih.gov

Cryptococcus neoformans : This pathogenic yeast is also susceptible to nicotinamide and its analogs. nih.govresearchgate.netnih.gov The development of new antifungal agents against C. neoformans is crucial due to the emergence of resistance to existing drugs. nih.govnih.govresearchgate.net

Rhizoctonia solani : As mentioned in the SDH inhibition section, nicotinamide derivatives have shown efficacy against this plant pathogenic fungus. nih.gov Compound 3a-17 was particularly effective with a low IC50 value. nih.gov R. solani is a significant threat to various crops, causing diseases like collar rot and root rot. mdpi.comnih.gov

| Compound/Analog | Fungal Pathogen | Activity/MIC Value | Reference |

|---|---|---|---|

| Nicotinamide | Candida albicans (including fluconazole-resistant strains) | Inhibitory effect, suppresses biofilm formation | nih.govresearchgate.net |

| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans | 0.125–1 μg/mL | nih.gov |

| Nicotinamide | Cryptococcus neoformans | Antifungal activity | nih.govresearchgate.net |

| Nicotinamide Derivative (3a-17) | Rhizoctonia solani | IC50 of 15.8 µM | nih.gov |

| Nicotinamide Derivative (3a-17) | Sclerotinia sclerotiorum | IC50 of 20.3 µM | nih.gov |

Antimicrobial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antimicrobial properties of nicotinamide and its derivatives extend to various bacterial strains.

Staphylococcus aureus : Several studies have investigated the antibacterial activity of nicotinamide derivatives against S. aureus. Some novel nicotinamidine derivatives have demonstrated notable activity against this Gram-positive bacterium. scienceopen.com

Escherichia coli : The antibacterial effects of nicotinamide have also been observed against the Gram-negative bacterium E. coli. mdpi.com

Research into a series of nicotinamide derivatives revealed that some compounds exhibited moderate antibacterial activity against reference strains of Staphylococcus aureus and E. coli. researchgate.netnih.govresearchgate.net For instance, 2-chloro-N-(2-chlorophenyl)nicotinamide and its isomers showed moderate activity. nih.gov

| Compound/Analog | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Nicotinamidine derivatives | Staphylococcus aureus | Antibacterial activity | scienceopen.com |

| Nicotinamide | Escherichia coli | Antibacterial activity | mdpi.com |

| 2-chloro-N-(2-chlorophenyl)nicotinamide | Staphylococcus aureus, E. coli | Moderate antibacterial activity | nih.gov |

| 2-chloro-N-(3-chlorophenyl)nicotinamide | Staphylococcus aureus, E. coli | Moderate antibacterial activity | nih.gov |

| 2-chloro-N-(4-chlorophenyl)nicotinamide | Staphylococcus aureus, E. coli | Moderate antibacterial activity | nih.gov |

Cell Viability and Antiproliferative Studies in Established Cancer Cell Lines (e.g., colon, breast, gastric adenocarcinoma)

Nicotinamide (NAM), a primary analog of this compound, has demonstrated significant antiproliferative effects across a variety of cancer cell lines in preclinical studies. mdpi.com Research indicates that NAM can disrupt multiple key processes in cancer progression, including proliferation and apoptosis. mdpi.com

In human melanoma cell lines A375 and SK-MEL-28, NAM treatment reduced the cell number by up to 90%. nih.gov This effect was associated with an accumulation of cells in the G1 phase of the cell cycle, a corresponding reduction in the S and G2 phases, and a notable increase in cell death and apoptosis. nih.gov High concentrations of NAM have been shown to induce cell death in colon cancer cells, potentially through oxidative stress. nih.gov

Studies on breast cancer cell lines, such as the MC-7 hormone-positive line, have shown that NAM suppresses proliferation and enhances apoptosis. mdpi.com It has also been found to re-establish sensitivity to chemotherapy in resistant breast cancer cell lines. nih.gov The primary mechanisms of action in these cases are suggested to be the suppression of SIRT1 and PARP1. mdpi.comnih.gov In cervical cancer cell lines (HeLa), NAM was also found to suppress proliferation and promote apoptosis and oxidative stress. nih.gov Furthermore, NAM exhibited a synergistic cytotoxic action against diffuse large B-cell lymphoma when combined with other inhibitors. nih.gov

The addiction of tumors to elevated levels of nicotinamide adenine dinucleotide (NAD+), for which NAM is a precursor, is considered a hallmark of cancer metabolism. mdpi.com Consequently, inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ production from nicotinamide, has shown robust anticancer activity in preclinical models. mdpi.comnih.gov

Table 1: Effects of Nicotinamide (NAM) on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Proposed Mechanism of Action |

|---|---|---|---|

| A375, SK-MEL-28 | Human Melanoma | Reduced cell viability (up to 90%), G1 phase arrest, increased apoptosis. nih.gov | Increased ROS levels. nih.gov |

| B16-F10 | Mouse Melanoma | Reduced cell number, increased cell death. nih.gov | Increased ROS levels. nih.gov |

| MC-7 | Breast Cancer | Suppressed proliferation, enhanced apoptosis, enhanced chemotherapy sensitivity. mdpi.comnih.gov | SIRT1 inactivation. mdpi.comnih.gov |

| HeLa | Cervical Cancer | Suppressed proliferation, enhanced oxidative stress and apoptosis. nih.gov | Not specified. |

| Various | Colon Cancer | High doses induce cell death. nih.gov | Oxidative stress. nih.gov |

| Various | Diffuse Large B-cell Lymphoma | Synergistic cytotoxic action with other deacetylase inhibitors. nih.gov | Acetylation of BCL6 and p53. nih.gov |

Investigation of Anti-inflammatory Properties in Cellular Models

Nicotinamide has well-documented anti-inflammatory properties observed in various cellular models. mdpi.com It is known to suppress the expression of several pro-inflammatory mediators. mdpi.com One of the key mechanisms is the inhibition of the pro-inflammatory transcription factor NF-κΒ (nuclear factor kappa B). mdpi.comnih.gov

In studies using human gestational tissues, nicotinamide treatment significantly reduced the release and gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the chemokine Interleukin-8 (IL-8). nih.gov This effect was observed both in basal conditions and when stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov The treatment also decreased the release of prostaglandins (B1171923) PGE2 and PGF2α and the expression of cyclooxygenase (COX)-2 mRNA. nih.gov

The anti-inflammatory actions of nicotinamide in these models were linked to the activation of the Forkhead box protein O3 (FoxO3). nih.gov Further reviews confirm that nicotinamide's anti-inflammatory effects are beneficial in various inflammatory skin conditions, where it inhibits pro-inflammatory cytokines including IL-1β. researchgate.net Extracellular NAD+, which is metabolically linked to nicotinamide, has also been shown to possess important anti-inflammatory activities. mdpi.com

Table 2: Anti-inflammatory Effects of Nicotinamide in Cellular Models

| Cellular Model | Inflammatory Stimulus | Key Findings |

|---|---|---|

| Human Placenta | Lipopolysaccharide (LPS) | Reduced release of TNF-α, IL-6, IL-8, PGE2, PGF2α. nih.gov |

| Human Placenta | Basal and LPS | Reduced gene expression of TNF-α, IL-6, IL-8, and COX-2. nih.gov |

| Various Cell Types | General Inflammation | Suppresses the pro-inflammatory transcription factor NF-κΒ. mdpi.com |

| Various Cell Types | General Inflammation | Inhibits pro-inflammatory cytokines including TNF, IL-1β, IL-6, and IL-8. researchgate.net |

Evaluation of Antioxidant Activities in Cellular and Biochemical Assays

Nicotinamide demonstrates significant antioxidant activities through multiple mechanisms in both cellular and biochemical assays. In vitro studies have shown that nicotinamide itself possesses direct antioxidant properties, acting as a trap for superoxide (B77818) anions (O2─●). bmc-rm.org

In cellular models, such as human placenta, nicotinamide treatment attenuated oxidative stress by reducing the release of 8-isoprostane, a marker of lipid peroxidation. nih.gov It also increased the gene expression of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov

Research on bone cells (osteoblasts) further supports these findings. nih.govnih.gov Nicotinamide was found to enhance osteoblast differentiation by boosting the mitochondrial antioxidant defense system. nih.govnih.gov It increases the expression of antioxidant enzymes by activating the SIRT3-FOXO3A axis. nih.govnih.gov This confers both a preventive effect against chronic, low-level oxidative stress and a therapeutic effect against acute, high-level exposure to hydrogen peroxide (H2O2). nih.govnih.gov

Table 3: Antioxidant Effects of Nicotinamide

| Assay/Model | Oxidative Stressor | Key Antioxidant Effects |

|---|---|---|

| Biochemical Assay (in vitro) | Superoxide generating system | Acts as a direct trap for superoxide anions. bmc-rm.org |

| Human Placenta Cells | Basal and LPS-induced stress | Reduced release of 8-isoprostane; Increased gene expression of SOD, GPx, and CAT. nih.gov |

| Osteoblast Cells | Hydrogen Peroxide (H2O2) | Increased expression of antioxidant enzymes; Prevents and reverses impairment of cell differentiation. nih.govnih.gov |

Neuroprotective Effects in In Vitro and Preclinical Models

Analogs of this compound, particularly nicotinamide and other NAD+ precursors, have demonstrated significant neuroprotective effects in a range of in vitro and preclinical models of neurodegenerative diseases. nih.gov A systematic review of preclinical studies concluded that NAD+ precursors improve learning and memory in rodent models of Alzheimer's disease (AD). nih.gov The proposed neuroprotective mechanisms include the reduction of oxidative stress, inflammation, and apoptosis, alongside the enhancement of mitochondrial function. nih.gov

In a mouse model of Parkinson's disease (PD) induced by the neurotoxin MPTP, treatment with nicotinamide significantly reversed PD-like pathologies. nih.gov This included reducing the expression of α-synuclein and protecting dopamine (B1211576) transporters. nih.gov The treatment also mitigated oxidative stress by increasing the expression of Nrf2 and HO-1, and regulated neuroinflammation by reducing levels of TLR-4 and p-NFκB. nih.gov

In cell culture models, nicotinamide has been shown to protect neurons from oxidant-induced apoptotic injury. nih.gov Furthermore, nicotinamide riboside, another NAD+ precursor, was found to protect against sensory neuropathy in mouse models of both prediabetes and type 2 diabetes, a neuroprotective effect that was not solely dependent on glycemic control. researchgate.net

Table 4: Neuroprotective Effects of Nicotinamide and its Analogs

| Model | Disease/Condition | Key Neuroprotective Effects |

|---|---|---|

| Rodent Models | Alzheimer's Disease | Improved learning and memory; Attenuated oxidative stress, inflammation, and apoptosis. nih.gov |

| MPTP Mouse Model | Parkinson's Disease | Reversed PD-like pathologies; Reduced oxidative stress and neuroinflammation. nih.gov |

| Neuronal Cell Culture | Oxidative Stress | Prevented oxidant-induced apoptotic neuronal injury. nih.gov |

| Mouse Models | Prediabetes & Type 2 Diabetes | Protected against sensory and diabetic neuropathy. researchgate.net |

Preclinical Efficacy in Non-Human Organismal Models

Insecticidal Activity Against Agricultural Pests (e.g., Plutella xylostella)

Based on the available research, there is no specific information detailing the insecticidal activity of this compound or its analog nicotinamide against the agricultural pest Plutella xylostella (diamondback moth). Studies on the control of Plutella xylostella typically focus on other classes of insecticides such as diamides (e.g., chlorantraniliprole) and pyrethroids. nih.govdergipark.org.tr

Assessment in In Vivo Disease Models (Non-Human)

The therapeutic potential of nicotinamide has been evaluated in several non-human in vivo disease models, demonstrating efficacy in oncology and metabolic disorders.

In a murine metastatic melanoma model, C57BL/6 mice were injected with B16-F10 melanoma cells. nih.gov Subsequent treatment with nicotinamide resulted in a significant delay in tumor growth and a marked improvement in the survival of the melanoma-bearing mice. nih.gov

In the context of metabolic disease, nicotinamide and its precursors have shown protective effects in rodent models of diabetes. In streptozotocin-induced diabetic rats, nicotinamide administration helped maintain normal fasting blood glucose levels. nih.gov A related compound, nicotinamide riboside, was tested in mouse models of high-fat diet-induced prediabetes and type 2 diabetes. researchgate.net The treatment improved glucose tolerance, reduced weight gain and liver damage (hepatic steatosis), and protected against the development of diabetic peripheral neuropathy. researchgate.net

The neuroprotective effects mentioned previously have also been confirmed in vivo. In the MPTP-induced mouse model of Parkinson's disease, nicotinamide treatment not only reversed cellular pathologies but also improved motor function. nih.gov

Table 5: Efficacy of Nicotinamide and its Analogs in In Vivo Disease Models

| Disease Model | Organism | Key Findings |

|---|---|---|

| Metastatic Melanoma | Mouse (C57BL/6) | Significantly delayed tumor growth; Improved survival. nih.gov |

| Type 2 Diabetes | Mouse | Reduced blood glucose, weight gain, and hepatic steatosis; Protected against diabetic neuropathy. researchgate.net |

| Streptozotocin-induced Diabetes | Rat | Maintained normal fasting blood glucose. nih.gov |

| MPTP-induced Parkinson's Disease | Mouse | Improved motor function; Reversed PD-like brain pathologies. nih.gov |

Mechanistic Elucidation of Biological Effects

The biological activities of this compound and its analogs are underpinned by their interactions with specific cellular components, leading to the disruption of essential biochemical pathways and subsequent physiological changes in organisms. This section delves into the molecular targets, perturbed metabolic routes, and the resulting morphological alterations induced by these compounds, drawing insights from studies on closely related nicotinamide derivatives.

Identification of Cellular and Molecular Targets

While direct molecular targets of this compound are not extensively documented in publicly available research, studies on analogous N-aryl nicotinamides and nicotinamide derivatives provide strong indications of their likely cellular interactors. Key targets identified for analogous compounds include enzymes involved in NAD+ metabolism and essential structural proteins.

One significant area of investigation for N-phenyl nicotinamide derivatives has been their potential as anticancer agents. Research has shown that a series of N-phenyl nicotinamides act as potent inducers of apoptosis. nih.gov Further characterization of these compounds revealed that they function as inhibitors of microtubule polymerization nih.gov. Microtubules are critical components of the cytoskeleton, involved in cell division, structure, and intracellular transport. Inhibition of their polymerization disrupts these processes, leading to cell cycle arrest and apoptosis.

Another crucial set of targets for nicotinamide analogs are the enzymes of the NAD+ salvage pathway . Studies on N-thiophenylnicotinamide analogues have demonstrated that these compounds are metabolized by nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT1) nih.gov. This indicates that these enzymes are direct cellular targets. By acting as substrates for these enzymes, the nicotinamide analogs are converted into unnatural NAD+ derivatives, which can then inhibit downstream enzymes. In the case of the thiophenyl derivatives, the ultimate target of the generated toxic metabolite is inosine monophosphate dehydrogenase (IMPDH) , an essential enzyme in the de novo synthesis of guanine nucleotides nih.gov.

Given the structural similarity, it is highly probable that this compound also interacts with enzymes of the NAD+ salvage pathway.

Table 1: Potential Cellular and Molecular Targets of this compound and Its Analogs

| Target Class | Specific Target | Potential Effect of Compound Interaction | Analog Studied |

| Cytoskeletal Proteins | Microtubules | Inhibition of polymerization, leading to apoptosis. | N-phenyl nicotinamides nih.gov |

| NAD+ Salvage Pathway Enzymes | Nicotinamide Phosphoribosyltransferase (NAMPT) | Acts as a substrate, leading to the formation of a toxic metabolite. | N-thiophenylnicotinamide analogues nih.gov |

| NAD+ Salvage Pathway Enzymes | Nicotinamide Mononucleotide Adenylyltransferase (NMNAT1) | Acts as a substrate for the second step in the formation of a toxic metabolite. | N-thiophenylnicotinamide analogues nih.gov |

| Nucleotide Biosynthesis Enzymes | Inosine Monophosphate Dehydrogenase (IMPDH) | Inhibition by the unnatural NAD+ analog, leading to cytotoxicity. | N-thiophenylnicotinamide analogues nih.gov |

Analysis of Perturbed Biochemical Pathways

The interaction of this compound analogs with their molecular targets leads to the perturbation of critical biochemical pathways, primarily centered around NAD+ metabolism and nucleotide biosynthesis .

The most prominently affected pathway is the NAD+ salvage pathway . This pathway is essential for recycling nicotinamide, a byproduct of NAD+-consuming enzymes, back into NAD+. By acting as substrates for NAMPT and NMNAT1, nicotinamide analogs can hijack this pathway to produce fraudulent NAD+ molecules. nih.gov This has two major consequences: first, it can lead to a depletion of the natural NAD+ pool, and second, the resulting unnatural NAD+ analogs can inhibit other essential enzymes.

Depletion of NAD+ would have widespread effects on cellular metabolism, as NAD+ is a crucial coenzyme for hundreds of redox reactions essential for energy production, including:

Glycolysis

The Citric Acid (TCA) Cycle

Oxidative Phosphorylation

Furthermore, the inhibition of IMPDH by the unnatural NAD+ analogs produced from N-thiophenylnicotinamide disrupts the de novo synthesis of guanine nucleotides nih.gov. Guanine nucleotides are essential for DNA and RNA synthesis, signal transduction, and energy transfer. Inhibition of this pathway can halt cell proliferation and lead to cell death.

The inhibition of microtubule polymerization by N-phenyl nicotinamides directly perturbs pathways related to cell cycle progression , particularly mitosis, and the maintenance of cytoskeletal integrity . This disruption is a key mechanism for their observed pro-apoptotic effects. nih.gov

Morphological and Cellular Changes Induced in Microorganisms

Nicotinamide and its derivatives have demonstrated significant antimicrobial activity, inducing a range of morphological and cellular changes in various microorganisms.

In fungi, particularly Candida albicans, nicotinamide analogs have been shown to disrupt the cell wall . One study investigating a potent N-phenyl nicotinamide derivative, N-(3-isopropylphenyl)nicotinamide, observed damage to the fungal cell wall through transmission electron microscopy nih.gov. A compromised cell wall can lead to osmotic instability and cell lysis. Furthermore, this compound was found to inhibit the morphological transition from yeast to hyphae in C. albicans, a key virulence factor, and also prevented biofilm formation nih.gov.

In bacteria, nicotinamide itself can induce significant morphological changes. Studies have shown that it can cause:

Loss of characteristic cell shape : In some bacteria, exposure to nicotinamide derivatives has led to a loss of their typical morphology nih.gov.

Cell death : High concentrations of certain nicotinamide analogs have been shown to be bactericidal nih.gov.

The antimicrobial mechanisms of nicotinamide derivatives are thought to involve several actions, including increasing cell wall permeability nih.gov. The specific morphological changes induced by this compound have not been detailed in the available literature, but based on the activity of its analogs, it is plausible that it could induce similar effects, such as cell wall damage in fungi and morphological alterations in bacteria.

Table 2: Morphological and Cellular Changes in Microorganisms Induced by Nicotinamide Analogs

| Microorganism | Compound/Analog | Observed Morphological/Cellular Changes | Reference |

| Candida albicans | N-(3-isopropylphenyl)nicotinamide | Cell wall damage, inhibition of yeast-to-hypha transition, inhibition of biofilm formation. | nih.gov |

| Various bacteria | Nicotinamide derivatives | Loss of characteristic cell morphology, cell death. | nih.gov |

| Various bacteria | Nicotinamide derivatives | Increased cell wall permeability. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Specific Structural Motifs with Receptor Binding Affinities and Selectivity

The binding affinity and selectivity of N-aryl nicotinamide (B372718) derivatives are dictated by the interplay of their constituent structural motifs with the target receptor's binding site. The nicotinamide core, the N-phenyl group, and any substituents each play a critical role in molecular recognition.

The nicotinamide moiety itself is a key pharmacophoric element. In many kinase inhibitors, the pyridine (B92270) ring is crucial for establishing hydrogen bond interactions with the hinge region of the ATP-binding pocket. For instance, in studies of nicotinamide derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the pyridinyl group occupies the hinge region, forming a hydrogen bond with the essential amino acid Cys919. researchgate.netnih.gov This interaction is a common anchor point for this class of compounds.

The N-aryl group , in this case, the 2-fluorophenyl ring, typically binds in adjacent hydrophobic pockets. The nature and substitution pattern of this ring are critical for both potency and selectivity. In VEGFR-2 inhibitors, the phenyl ring spacer stabilizes in the gatekeeper area through hydrophobic interactions with residues like Val916, Val899, and Lys868. researchgate.netnih.gov The discovery of N-aryl indoles as potent NaV1.7 inhibitors also highlighted the importance of the N-aryl moiety in achieving high potency. nih.gov

Substituents on either ring are pivotal for fine-tuning binding affinity and achieving selectivity. Studies on various nicotinamide analogs have shown that even small changes can dramatically alter biological activity. For example, in a series of N-phenylsulfonylnicotinamide derivatives designed as EGFR tyrosine kinase inhibitors, a 5-bromo substituent on the nicotinamide ring and a 4-chloro substituent on the phenylsulfonyl ring resulted in the most potent compound. nih.gov Similarly, for N-aryl oxamic acid-based inhibitors of M. tuberculosis protein tyrosine phosphatase B (mPTPB), a para-substitution on the N-aryl ring was found to be more potent than a meta-substitution. nih.gov The development of selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2) also involved the optimization of substituents on a nicotinamide hit to improve potency and selectivity. researchgate.net

The following table summarizes the binding affinities of various nicotinamide analogs, illustrating the influence of different structural motifs on receptor binding.

| Compound/Analog Class | Target Receptor/Enzyme | Key Structural Features | Binding Affinity (IC₅₀ / ΔG) |

| (E)-N-(4-(2-(3-Nitrobenzylidene)hydrazine-1-carbonyl)phenyl)nicotinamide | VEGFR-2 | Nicotinamide head, phenyl spacer, hydrazone linker | ΔG = -16.41 kcal/mol researchgate.netnih.gov |

| N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | Sodium-Calcium Exchanger (NCX) | 6-phenoxy-nicotinamide core, N-aminobenzyl group | IC₅₀ = 0.24 µM nih.gov |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase | 5-bromo-nicotinamide, N-phenylsulfonyl linker | IC₅₀ = 0.09 µM nih.gov |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Fungicidal Target | Thiophene ring instead of phenyl | EC₅₀ = 1.96 mg/L mdpi.com |

| N-Aryl Oxamic Acid (para-derivative) | mPTPB | N-phenyl oxamic acid core | IC₅₀ = 257 nM nih.gov |

Impact of Substituent Position and Electronic Properties on Enzyme Modulation

The position and electronic nature of substituents on the N-(2-Fluorophenyl)nicotinamide scaffold are predicted to have a profound impact on its ability to modulate enzyme activity. The fluorine atom, in particular, introduces unique electronic properties.

The position of substituents is a well-established determinant of activity. As noted in inhibitors of mPTPB, a para-substituted N-aryl ring was preferred over a meta-substituted one, indicating a specific spatial requirement within the enzyme's active site. nih.gov In another example, studies on TEMPO-type nitroxides showed that the redox properties differed depending on the position of a phenyl group relative to the N-O moiety, which was attributed to steric hindrance effects. rsc.org For this compound, the fluorine is at the ortho position, which can influence the molecule's preferred conformation through steric or electronic interactions and directly impact its fit within an enzyme's binding pocket.

The electronic properties of substituents, such as the electron-withdrawing nature of fluorine, are also critical. Fluorine substitution on an aromatic ring can stabilize the ring and increase resistance to certain chemical reactions. nih.gov This is due to the introduction of new π-orbitals that are lower in energy. nih.gov Such electronic modulation can affect the binding affinity for an enzyme. Studies on phenyl benzoates have demonstrated that electron-withdrawing substituents on one aromatic ring can alter the sensitivity of the carbonyl group to electronic effects from the other ring. nih.gov This "cross-interaction" suggests that the 2-fluoro substituent could modulate the electronic character of the amide bond in this compound, thereby influencing its interactions with enzymatic targets.

Nicotinamide itself is a known modulator of various enzymes, including sirtuins and PARPs, often through feedback inhibition. nih.govnih.gov The ability of nicotinamide analogs to modulate enzymes like nicotinamide phosphoribosyltransferase (NAMPT) is also an active area of research. nih.gov The introduction of the N-(2-fluorophenyl) group modifies this basic scaffold, and its ability to modulate enzymes would depend on how the target accommodates this bulky, electronically modified substituent.

The table below illustrates how substituent changes on related nicotinamide structures influence their enzyme inhibitory potency.

| Compound Series | Target Enzyme | Substituent Modification | Effect on Potency (IC₅₀) |

| 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives nih.gov | NCX | Varied at the 3-position of the N-benzyl ring | Potency dependent on hydrophobicity (π) and shape (B(iv)) of the substituent. |

| Nicotinamide Derivatives rsc.org | Histone Deacetylase 3 (HDAC3) | Introduction of a specific piperazine (B1678402) moiety (compound 6b) | IC₅₀ = 0.694 µM |

| N-phenylsulfonylnicotinamide derivatives nih.gov | EGFR Tyrosine Kinase | 5-bromo on nicotinamide, 4-chloro on phenylsulfonyl | IC₅₀ = 0.09 µM |

| Pyridine linked nicotinamide derivatives researchgate.net | Anticancer (MCF-7 cells) | Trifluoromethyl substituted pyridine | IC₅₀ = 8.70 µM |

Elucidating Key Structural Determinants for Potent and Selective Biological Activity

Based on extensive research into nicotinamide-based active agents, several key structural determinants for achieving potent and selective biological activity can be identified. These principles are directly applicable to the future design and optimization of derivatives based on the this compound scaffold.

The Amide Linker: The N-aryl amide linkage is fundamental. It correctly orients the two key aromatic systems (pyridine and phenyl) for optimal interaction with target proteins. Its relative conformational rigidity and ability to act as a hydrogen bond donor (N-H) and acceptor (C=O) are crucial for binding.